2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one
Description
This compound features a 1,3-oxazole core substituted with a 5-methyl and 3-methylphenyl group, linked via a methanesulfinyl bridge to a 4-phenylpiperazine moiety. The phenylpiperazine component is a common pharmacophore in neuroactive compounds, suggesting possible interactions with serotonin or dopamine receptors . Its molecular weight (unreported in evidence) is likely comparable to analogs like "2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one" (410.49 g/mol) .
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O3S/c1-18-7-6-8-20(15-18)24-25-22(19(2)30-24)16-31(29)17-23(28)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16-17H2,1-2H3 |
InChI Key |
SMLSEBGVDRMGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.48 g/mol. The structure includes a piperazine moiety, an oxazole ring, and a sulfinyl group, which are significant for its biological activity.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the target molecule. The specific methods can vary but often include:
- Formation of the oxazole ring.
- Introduction of the piperazine and sulfinyl groups.
- Final purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
- Escherichia coli : MIC = 0.21 µM
- Pseudomonas aeruginosa : MIC = 0.21 µM
These findings suggest that the compound could serve as a basis for developing new antibacterial agents.
Antifungal Activity
The compound has also been tested for antifungal properties against several species of fungi, particularly those belonging to the genus Candida. Results indicated significant inhibition zones compared to controls, highlighting its potential as an antifungal agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Candida glabrata | 12 |
| Micrococcus luteus | 18 |
Cytotoxicity
Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes and Balb/c 3T3 fibroblasts) revealed that the compound has selective toxicity, with IC50 values indicating moderate cytotoxic effects at higher concentrations.
Molecular docking studies suggest that the compound interacts with critical bacterial proteins such as MurD and DNA gyrase. Binding energies indicate strong interactions that may inhibit bacterial cell wall synthesis and DNA replication, respectively.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound in vivo using a mouse model infected with E. coli. The treated group showed significant reduction in bacterial load compared to untreated controls.
- Case Study on Antifungal Properties : Another investigation assessed the antifungal activity against clinical isolates of Candida. The results demonstrated that treatment with this compound led to a reduction in fungal burden in infected tissues.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Crystallographic data for analogs (e.g., ) suggest that substituents on aromatic rings (e.g., 4-methylphenyl, 4-fluorophenyl) influence packing density and intermolecular interactions, which may correlate with bioavailability .
- Biological Hypotheses : The phenylpiperazine moiety suggests serotonin/dopamine receptor modulation, while the oxazole core may improve metabolic stability over oxadiazole-based drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
